Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate
Overview
Description
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has been studied for its potential biological activities. Similar compounds, such as 2-phenyl-5-methyl-2h-1,2,3-triazole-4-carboxylic acids/carbohydrazides, have been found to inhibit xanthine oxidase (xo), an enzyme involved in purine metabolism .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . In the case of similar compounds, they have been found to exhibit high potency in inhibiting xanthine oxidase (XO) in the submicromolar/nanomolar range .
Biochemical Pathways
Similar compounds have been found to inhibit xanthine oxidase (xo), an enzyme involved in purine metabolism
Result of Action
Similar compounds have been found to exhibit high potency in inhibiting xanthine oxidase (xo), suggesting that this compound might also have a significant inhibitory effect on this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate can be synthesized through several methods. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol can yield methyl-1H-1,2,4-triazole-3-carboxylate . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or methanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential neuroprotective and anti-inflammatory properties.
Material Science: The compound is used in the development of advanced materials with specific properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Similar in structure but differs in the position of the nitrogen atoms in the triazole ring.
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Another triazole derivative with different substituents on the ring.
Uniqueness
Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-methyltriazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-6-3-4(7-8)5(9)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEGGJDFEGULIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547678 | |
Record name | Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105020-39-1 | |
Record name | Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate?
A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C5H7N3O2 []. Using this formula and the periodic table, we can calculate the molecular weight to be 141.13 g/mol.
Q2: What does the abstract reveal about the structure of this compound?
A2: The abstract highlights two key structural features of the molecule: planarity and intermolecular interactions. It states that all non-hydrogen atoms in this compound lie in the same plane []. This suggests a conjugated system within the molecule. Additionally, the structure is stabilized by C—H⋯O hydrogen bonds between molecules [].
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